molecular formula C7H6F2N2 B6605700 5-(2,2-difluoroethenyl)-2-methylpyrimidine CAS No. 2260931-07-3

5-(2,2-difluoroethenyl)-2-methylpyrimidine

Cat. No. B6605700
CAS RN: 2260931-07-3
M. Wt: 156.13 g/mol
InChI Key: YFMAYDRLNSLVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,2-Difluoroethenyl)-2-methylpyrimidine (DFEMP) is a synthetic compound that is used in a wide range of scientific and industrial applications. It is an organic compound that belongs to the family of pyrimidines, which are heterocyclic compounds containing a six-membered ring of four carbon atoms and two nitrogen atoms. DFEMP is a colorless, volatile liquid with a pungent odor. It has a molar mass of 158.07 g/mol and a boiling point of 101.2 °C.

Scientific Research Applications

5-(2,2-difluoroethenyl)-2-methylpyrimidine has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the production of pharmaceuticals. It has also been used as a ligand in the synthesis of organometallic complexes.
5-(2,2-difluoroethenyl)-2-methylpyrimidine has been studied for its potential use as a fluorescent dye for biological imaging. It has also been studied for its ability to act as an electron transfer mediator in organic redox reactions. Additionally, 5-(2,2-difluoroethenyl)-2-methylpyrimidine has been studied for its potential as an antibacterial agent.

Mechanism of Action

The mechanism of action of 5-(2,2-difluoroethenyl)-2-methylpyrimidine is not well understood. However, it is known that 5-(2,2-difluoroethenyl)-2-methylpyrimidine is able to act as an electron transfer mediator in organic redox reactions. This suggests that it may be able to interact with electron-rich molecules, such as those found in biological systems, and facilitate the transfer of electrons between them.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,2-difluoroethenyl)-2-methylpyrimidine are not well understood. However, it has been studied for its potential use as an antibacterial agent. In vitro studies have shown that 5-(2,2-difluoroethenyl)-2-methylpyrimidine is able to inhibit the growth of several bacterial species, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(2,2-difluoroethenyl)-2-methylpyrimidine in laboratory experiments is its low cost and availability. It is also a relatively safe compound, with a low toxicity profile. However, it is a volatile liquid, which means that it must be handled with care and stored in a well-ventilated area. Additionally, it has a strong odor, which can be unpleasant for some people.

Future Directions

The potential applications of 5-(2,2-difluoroethenyl)-2-methylpyrimidine are still being explored. Future research could focus on its potential use as a fluorescent dye for biological imaging, its ability to act as an electron transfer mediator in organic redox reactions, and its potential as an antibacterial agent. Additionally, further research could focus on the mechanism of action of 5-(2,2-difluoroethenyl)-2-methylpyrimidine and its biochemical and physiological effects. Finally, future research could focus on the optimization of the synthesis of 5-(2,2-difluoroethenyl)-2-methylpyrimidine and the development of new methods for its synthesis.

Synthesis Methods

5-(2,2-difluoroethenyl)-2-methylpyrimidine can be synthesized through a variety of methods. The most common method is the condensation reaction of ethyl acetoacetate and 2,2-difluoroethylene. This reaction produces a mixture of 5-(2,2-difluoroethenyl)-2-methylpyrimidine and 5-(2,2-difluoroethyl)-2-methylpyridine. The two compounds can then be separated by column chromatography. Other methods of synthesis include the reaction of ethyl acetoacetate with 1,1-difluoroethylene or the reaction of ethyl acetoacetate with 2,2-difluoroacetaldehyde.

properties

IUPAC Name

5-(2,2-difluoroethenyl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2/c1-5-10-3-6(4-11-5)2-7(8)9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMAYDRLNSLVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C=C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,2-Difluoroethenyl)-2-methylpyrimidine

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